Fmoc-4-(4-aminophenyl)butanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid typically involves the protection of the amino group of 4-aminophenylbutanoic acid with the fluorenylmethoxycarbonyl (Fmoc) group . This is achieved using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Substituted amides and thiol derivatives.
Scientific Research Applications
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid involves its role as a protecting group for amino acids in peptide synthesis . The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization . The compound interacts with molecular targets such as enzymes and receptors, facilitating the study of their structure and function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of amino groups in peptide synthesis . This makes it highly valuable in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)11-5-6-17-12-14-18(15-13-17)26-25(29)30-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23H,5-6,11,16H2,(H,26,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPZRHXDZBKJQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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